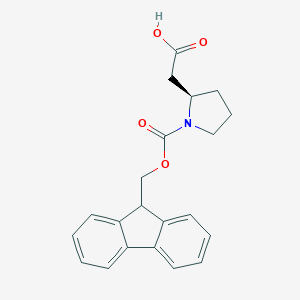

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid

Descripción general

Descripción

®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid is a chiral compound often used in organic synthesis and medicinal chemistry. It features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety. This compound is particularly significant in peptide synthesis due to its role as a protected amino acid derivative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available ®-pyrrolidine-2-carboxylic acid.

Protection of the Amino Group: The amino group of ®-pyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate in an organic solvent like dioxane.

Formation of the Acetic Acid Moiety: The carboxylic acid group of the protected amino acid is then converted to the acetic acid derivative through a series of reactions involving esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of ®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors for the protection and esterification steps.

Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Quality Control: Rigorous testing for enantiomeric purity and chemical integrity using methods like HPLC and NMR spectroscopy.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Free amine after Fmoc deprotection.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino acid structure.

Chiral Synthesis: Acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

Enzyme Studies: Utilized in the study of enzyme-substrate interactions, particularly in the context of proteases and peptidases.

Medicine

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological and inflammatory pathways.

Industry

Material Science: Employed in the development of novel materials with specific chiral properties.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a protected amino acid. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The acetic acid moiety can also engage in various chemical reactions, contributing to the compound’s versatility.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid: The enantiomer of the compound, differing in the configuration of the chiral center.

Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-lysine.

Uniqueness

Chirality: The ®-configuration provides specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes.

Versatility: The combination of the Fmoc protecting group and the acetic acid moiety makes it a valuable intermediate in various synthetic pathways.

This compound’s unique structure and reactivity make it a cornerstone in modern synthetic and medicinal chemistry, offering a wide range of applications across different scientific disciplines.

Actividad Biológica

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid, commonly referred to as Fluorenylmethoxycarbonyl (Fmoc) pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : (R)-2-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)methoxy)acetic acid

- CAS Number : 1335206-44-4

- Molecular Formula : C22H23NO5

- Molecular Weight : 381.43 g/mol

- Purity : 97% .

The compound exhibits biological activity through several mechanisms:

- Cholinesterase Inhibition : It has been identified as a dual-action cholinesterase inhibitor, which may have implications in treating neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) enhances cholinergic neurotransmission, potentially improving cognitive function .

- NMDA Receptor Antagonism : The compound also acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. This dual-target approach may offer therapeutic benefits over traditional single-target drugs .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits both AChE and butyrylcholinesterase (BChE), with selectivity towards BChE. The IC50 values for these activities were reported as follows:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 7.8 |

These results indicate a significant potential for developing this compound as a therapeutic agent for cognitive enhancement .

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in vivo. A study involving mice demonstrated that administration of this compound resulted in improved memory retention in behavioral tests compared to controls. The compound was well-tolerated with no significant adverse effects observed during the treatment period .

Case Studies

- Alzheimer's Disease Model : In a study published in Biomolecules, researchers evaluated the effects of this compound on cognitive decline in a transgenic mouse model of Alzheimer's disease. The treatment group showed a notable improvement in memory performance on the Morris water maze test, correlating with reduced levels of amyloid-beta plaques .

- Neuroprotection Against Oxidative Stress : Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death in cultured neurons exposed to oxidative agents .

Propiedades

IUPAC Name |

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGOUDZWCDFFC-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426258 | |

| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-61-7 | |

| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.